Picoperine
Overview
Description
Picoperine is a nitrogen-containing alkaloid with the molecular formula C19H25N3. It is a compound that has garnered interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound is structurally related to piperine, the main bioactive compound found in black pepper, and shares some similar properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picoperine typically involves the reaction of piperic acid chloride with piperidine. This method was first described by Ladenburg and Scholtz in 1894. The reaction conditions include the use of an organic solvent and a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters like temperature, pressure, and solvent composition. These methods help in achieving consistent quality and scalability for commercial production .
Chemical Reactions Analysis
Types of Reactions
Picoperine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and alcohols are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield piperic acid derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
Picoperine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bio-enhancing properties
Mechanism of Action
Picoperine exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with various molecular targets, including enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: This compound modulates pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response
Comparison with Similar Compounds
Similar Compounds
Piperine: The main bioactive compound in black pepper, known for its pungent taste and bio-enhancing properties.
Piperonyl Butoxide: A structurally similar compound used as a pesticide synergist.
Capsaicin: Another alkaloid found in chili peppers, known for its spicy flavor and therapeutic properties
Uniqueness
Picoperine is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits .
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)-N-(pyridin-2-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-3-10-19(11-4-1)22(17-18-9-5-6-12-20-18)16-15-21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMXJBMAGBRAHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN(CC2=CC=CC=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24699-40-9 (hydrochloride) | |
Record name | Picoperine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021755668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40176157 | |
Record name | Picoperine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21755-66-8 | |
Record name | Picoperine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21755-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picoperine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021755668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picoperine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PICOPERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3XA0K1O1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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